tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate
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Overview
Description
tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(carboxymethyl)pyridine.
Reduction: 2-(aminomethyl)pyridine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. It can also be used to modify proteins and peptides for various applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate
- tert-Butyl methyl(piperidin-4-yl)carbamate
Uniqueness
tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a carbamate group on the pyridine ring. This combination allows for versatile chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyridin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQXQKQSIKPBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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